molecular formula C13H11NO5 B296060 methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methoxyacrylate

methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methoxyacrylate

Cat. No. B296060
M. Wt: 261.23 g/mol
InChI Key: SXSCCUJVAHQRHP-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methoxyacrylate, also known as MDIMA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methoxyacrylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. For example, methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methoxyacrylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methoxyacrylate has also been shown to inhibit the activation of nuclear factor-kappaB (NF-kappaB), a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects
methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methoxyacrylate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methoxyacrylate can inhibit the growth of cancer cells and reduce the production of inflammatory mediators. In vivo studies have shown that methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methoxyacrylate can reduce inflammation and tumor growth in animal models. However, more research is needed to fully understand the biochemical and physiological effects of methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methoxyacrylate.

Advantages and Limitations for Lab Experiments

Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methoxyacrylate has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. However, there are also some limitations to its use in lab experiments, including its low solubility in water and potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methoxyacrylate. One direction is to further investigate its potential applications in medicinal chemistry, particularly as an anti-cancer and anti-inflammatory agent. Another direction is to explore its use as a building block for the synthesis of functional materials. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methoxyacrylate.
Conclusion
In conclusion, methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methoxyacrylate is a chemical compound with potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methoxyacrylate and its applications in various fields.

Synthesis Methods

Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methoxyacrylate can be synthesized through a multi-step process involving the reaction of 3-methoxyacrylic acid with phthalic anhydride and subsequent methylation and esterification steps. The final product is a white crystalline powder with a molecular weight of 327.3 g/mol.

Scientific Research Applications

Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methoxyacrylate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methoxyacrylate has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. In material science, methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methoxyacrylate can be used as a building block for the synthesis of functional materials. In organic synthesis, methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methoxyacrylate can be used as a reagent for the synthesis of various compounds.

properties

Molecular Formula

C13H11NO5

Molecular Weight

261.23 g/mol

IUPAC Name

methyl (Z)-2-(1,3-dioxoisoindol-2-yl)-3-methoxyprop-2-enoate

InChI

InChI=1S/C13H11NO5/c1-18-7-10(13(17)19-2)14-11(15)8-5-3-4-6-9(8)12(14)16/h3-7H,1-2H3/b10-7-

InChI Key

SXSCCUJVAHQRHP-YFHOEESVSA-N

Isomeric SMILES

CO/C=C(/C(=O)OC)\N1C(=O)C2=CC=CC=C2C1=O

SMILES

COC=C(C(=O)OC)N1C(=O)C2=CC=CC=C2C1=O

Canonical SMILES

COC=C(C(=O)OC)N1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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